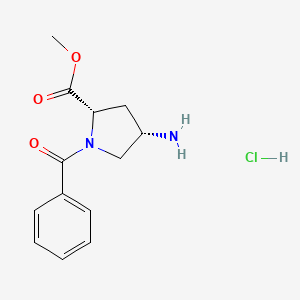

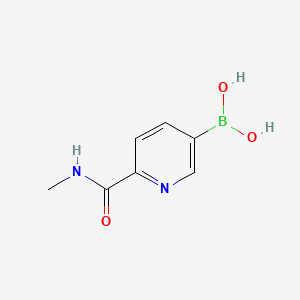

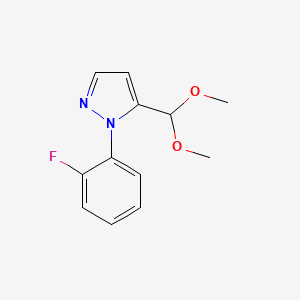

![molecular formula C8H6BrN3O2 B572355 methyl 5-bromo-1H-imidazo[4,5-b]pyridine-2-carboxylate CAS No. 1257852-22-4](/img/structure/B572355.png)

methyl 5-bromo-1H-imidazo[4,5-b]pyridine-2-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of this compound involves the reaction of 5-bromopyridine-2,3-diamine with benzaldehyde . This reaction yields the corresponding 6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine (Compound 1). Subsequently, Compound 1 reacts with a series of halogenated derivatives under conditions of phase transfer catalysis solid–liquid (CTP), leading to the isolation of the expected regioisomers (Compounds 2–8). The alkylation reaction of Compound 1 results in two regioisomers, N3 and N4. Notably, when ethyl bromoactate is used, the reaction produces three regioisomers: N1, N3, and N4 .

Wissenschaftliche Forschungsanwendungen

-

Pharmacological Applications

- Imidazo[4,5-b]pyridine derivatives have been found to have significant pharmacological potential .

- They are known to play a crucial role in numerous disease conditions .

- The first bioactivity discovered for these compounds was as GABA A receptor positive allosteric modulators .

- Other classes of drugs in this group include proton pump inhibitors, aromatase inhibitors, and NSAIDs .

- They have the ability to influence many cellular pathways necessary for the proper functioning of cancerous cells, pathogens, components of the immune system, enzymes involved in carbohydrate metabolism, etc .

- Their biochemical and biophysical properties foreground their medicinal significance in the central nervous system, digestive system, cancer, inflammation, etc .

-

Antimicrobial Applications

- Some imidazo[4,5-b]pyridine derivatives have been found to have antimicrobial features .

- The synthesized compounds were tested for their cytotoxic effect on the virus host cell lines using the colorimetric MTS assay .

- The structures of synthesized compounds were elucidated on the basis of different spectral data (1H NMR, 13C NMR), X-Ray diffraction and theoretical study using the DFT method .

-

c-Met Kinase Inhibition

-

Luminescent Materials

-

Anti-Diabetic Applications

-

Antioxidant Applications

-

Antiviral Applications

-

Anti-Inflammatory Applications

-

Agricultural Applications

Eigenschaften

IUPAC Name |

methyl 5-bromo-1H-imidazo[4,5-b]pyridine-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrN3O2/c1-14-8(13)7-10-4-2-3-5(9)11-6(4)12-7/h2-3H,1H3,(H,10,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZFRYYLVBAYEHH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NC2=C(N1)C=CC(=N2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrN3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10745293 |

Source

|

| Record name | Methyl 5-bromo-1H-imidazo[4,5-b]pyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10745293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.06 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl 5-bromo-1H-imidazo[4,5-b]pyridine-2-carboxylate | |

CAS RN |

1257852-22-4 |

Source

|

| Record name | Methyl 5-bromo-1H-imidazo[4,5-b]pyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10745293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[4-(Piperidinocarbonyl)phenyl]benzonitrile](/img/structure/B572290.png)

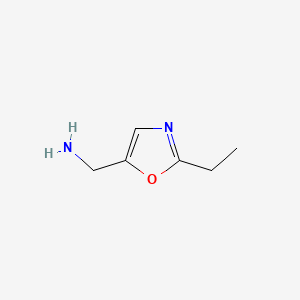

![2-methoxy-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine](/img/structure/B572293.png)

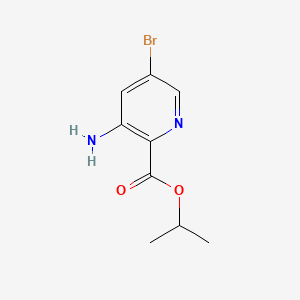

![Methyl 8-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B572295.png)